molecular formula C31H24ClNO6 B14954802 (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B14954802
M. Wt: 542.0 g/mol
InChI Key: MYOCWJQZVZUCJS-UHFFFAOYSA-N
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Description

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as the chromen ring, chlorophenyl group, and phenylmethoxycarbonylamino moiety suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate can be achieved through a multi-step organic synthesis process. A possible synthetic route may involve the following steps:

    Formation of the chromen ring: This can be achieved through the cyclization of a suitable precursor such as 2-hydroxyacetophenone with an aldehyde under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the chromen ring can be carried out using methyl iodide and a strong base like sodium hydride.

    Formation of the propanoate moiety: The propanoate side chain can be introduced through esterification of the corresponding carboxylic acid with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Formation of the phenylmethoxycarbonylamino group: This can be introduced through the reaction of the corresponding amine with phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two ester groups (propanoate and phenylmethoxycarbonyl) that undergo hydrolysis under acidic or basic conditions.

Reaction TypeReactant GroupConditionsProductSource
Ester hydrolysis Propanoate esterBasic (e.g., NaOH)3-(4-chlorophenyl)propanoic acid
Carbamate hydrolysis PhenylmethoxycarbonylaminoAcidic (e.g., HCl)Phenylmethylamine derivative

Mechanism :

  • Propanoate ester : Hydrolyzes to a carboxylic acid via nucleophilic attack by water or hydroxide .

  • Carbamate : Acidic hydrolysis releases the phenylmethyl group, forming an amine derivative .

Nucleophilic Substitution

The phenylmethoxycarbonylamino group may undergo nucleophilic substitution , releasing the phenylmethyl group. This reaction is analogous to carbamate cleavage in amino acid derivatives .

Example :

  • Reaction with amines or alcohols under basic conditions could replace the phenylmethyl group, forming new amides or ureas.

Amidation and Related Reactions

The carbamate group can participate in amidation reactions , reacting with nucleophiles (e.g., amines) to form substituted amides. Similarly, the propanoate ester may undergo transesterification under catalytic conditions .

Oxidation/Reduction

The ketone group at position 6 of the benzo[c]chromen core may undergo reduction to form an alcohol. While oxidation is less likely due to the aromatic stability, selective reduction could yield hydroxybenzo[c]chromen derivatives.

Ring-Opening/Closing Reactions

The chromen ring may participate in Diels-Alder-like reactions under high-energy conditions, though this is speculative without direct evidence. Analogous chromen derivatives are known to engage in cycloadditions.

Comparative Analysis of Reaction Conditions

Reaction TypeKey Functional GroupTypical ConditionsProduct TypeSource
Ester hydrolysis Propanoate esterAqueous base (e.g., NaOH)Carboxylic acid
Carbamate cleavage PhenylmethoxycarbonylaminoAcidic (e.g., HCl)Amine derivative
Nucleophilic substitution CarbamateBase (e.g., K₂CO₃)Substituted amide/urea

Research Findings

  • Stability : The benzo[c]chromen core is stable under most conditions but may degrade under harsh acidic/basic conditions.

  • Biological Implications : The phenylmethoxycarbonylamino group may enhance bioavailability, as seen in related carbamate derivatives .

  • Synthetic Challenges : Multicomponent reactions for chromen derivatives require precise control of solvents and catalysts to optimize yields.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: The compound may interact with cellular receptors to modulate signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoate
  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Uniqueness

The uniqueness of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.

Biological Activity

The compound (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic derivative of benzochromene, a class known for various biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzochromene core substituted with a chlorophenyl group and a phenylmethoxycarbonylamino propanoate moiety. This unique arrangement is responsible for its distinct biological properties.

PropertyValue
Molecular FormulaC23H20ClNO4
Molecular Weight405.87 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those in the MAPK/ERK signaling pathway.
  • Receptor Modulation : It interacts with receptors that regulate apoptosis and cell survival, potentially leading to increased cancer cell death.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth factors.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. This aspect warrants further investigation to explore its potential as an antimicrobial agent.

Case Studies

  • Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability (p < 0.05). The study highlighted the compound's ability to induce apoptosis through caspase activation.
  • Anti-inflammatory Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.

Properties

Molecular Formula

C31H24ClNO6

Molecular Weight

542.0 g/mol

IUPAC Name

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C31H24ClNO6/c1-19-15-23(17-27-28(19)24-9-5-6-10-25(24)29(34)39-27)38-30(35)26(16-20-11-13-22(32)14-12-20)33-31(36)37-18-21-7-3-2-4-8-21/h2-15,17,26H,16,18H2,1H3,(H,33,36)

InChI Key

MYOCWJQZVZUCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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